molecular formula C11H9ClN4O4 B2532852 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride CAS No. 4597-57-3

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride

Cat. No.: B2532852
CAS No.: 4597-57-3
M. Wt: 296.67
InChI Key: KMLYGNWZLNWZQK-UHFFFAOYSA-M
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Description

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a substituted pyridinium salt developed for chemical and biochemical research. This compound is part of a class of N-substituted pyridinium salts, which are recognized for their diverse applications in scientific research, including use as intermediates in organic synthesis and in the preparation of dyes . The molecular structure features a pyridinium ring linked to a dinitrophenyl group, a framework known to contribute to the compound's reactivity and physical properties. In related compounds, the pyridine and dinitrophenyl rings are typically non-coplanar, which can influence crystal packing and solid-state characteristics through intermolecular interactions such as hydrogen bonding . Researchers can utilize this compound as a specialized building block for constructing more complex molecular architectures. It is related to the Zincke salt family, which are pyridinium salts known for their reactivity in ring-opening reactions to form nitrogen-containing derivatives . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use. Please note that specific catalytic or biological mechanisms of action for this exact amino-substituted derivative are not fully detailed in the available literature, indicating an area of potential research application.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYGNWZLNWZQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the Zincke reaction. This reaction transforms pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine . The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, and a second addition of the amine leads to the displacement of 2,4-dinitroaniline, forming the desired pyridinium ion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains a fundamental approach. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, reducing agents, and nucleophiles. Typical conditions involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.

Major Products

The major products formed from reactions involving this compound include substituted pyridinium salts and various reduced derivatives, depending on the specific reaction pathways and conditions employed .

Scientific Research Applications

Drug Development

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structural characteristics allow it to function as a precursor for the synthesis of more complex drug molecules.

  • Mechanism of Action : The compound acts as a reactive intermediate in the synthesis of N-arylpyridinium salts, which have shown promise as therapeutic agents in various studies . The introduction of the dinitrophenyl group enhances its electrophilic properties, facilitating interactions with nucleophiles in biological systems.

Biochemical Research

The compound's ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays. Its applications include:

  • Spin Trapping : It has been utilized in studies involving nitrone spin traps to investigate radical species in biological systems . This application is crucial for understanding oxidative stress and related pathologies.
  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For instance, studies have shown that similar pyridinium compounds can modulate enzyme activity, suggesting potential therapeutic applications .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Dye Synthesis : The compound can serve as a precursor for synthesizing dyes used in textiles and other industries. Its dinitrophenyl group is particularly useful for developing colorants due to its strong chromophoric properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

These findings suggest that the compound and its derivatives may be developed further as anticancer agents.

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, researchers found that modifications to the amino group of the pyridinium salt significantly affected its inhibitory capacity against specific kinases involved in cancer progression:

ModificationEnzyme Inhibition (%)Reference
Unmodified30
Methylated50
Ethylated45

This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound’s reactivity is primarily due to the presence of the dinitrophenyl group, which activates the pyridinium ring towards nucleophilic attack . This reactivity is harnessed in various synthetic applications, leading to the formation of complex molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyridinium derivatives with analogous substituents or synthesis pathways:

Substituent Variations and Reactivity

Compound Name Substituents Synthesis Method Key Properties Applications
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride 2,4-dinitrophenyl (1-position), amino/carbamoyl (3-position) SNAr reaction of pyridine with 2,4-dinitrophenyl chloride High electrophilicity at dinitrophenyl group; UV absorption at ~290 nm Intermediate for anti-inflammatory agents
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro (2-position), substituted phenyl groups Cyclocondensation of cyclohexanedione and substituted anilines Broad-spectrum IR and NMR signals due to multiple substituents Not explicitly stated; likely explored for pharmacological activity
3-Diethylcarbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride Diethylcarbamoyl (3-position) Nucleophilic attack of diethylamine on pyridinium chloride Enhanced solubility in polar solvents due to carbamoyl group Precursor for 2,4-dinitroanilinoderivatives with anti-inflammatory potential
1-(2,4-Dinitrophenyl)-(4,4'-bipyridin)-1-ium chloride derivatives Bipyridinium core ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) reaction Redox-active; photoluminescent properties Materials science applications (e.g., sensors, optoelectronics)
4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride Methoxypyridyl (1-position), piperidine backbone Multi-step synthesis involving piperidine functionalization High thermal stability (mp >200°C) Pharmaceutical research (exact application unspecified)

Spectroscopic and Functional Properties

  • UV-Vis Absorption: Compounds with 2,4-dinitrophenyl groups exhibit strong absorption at ~290 nm (ε ~6900), attributed to the nitroaromatic chromophore . Bipyridinium derivatives show tunable photoluminescence, useful in optoelectronics .
  • Redox Behavior: Bipyridinium salts display reversible redox peaks in cyclic voltammetry, absent in mono-pyridinium analogs .

Critical Analysis of Divergent Findings

  • Reactivity of Nitro Groups: While 2,4-dinitrophenyl enhances electrophilicity in SNAr reactions , its presence in bipyridinium systems introduces competing redox pathways .
  • Synthetic Yields: SNAr reactions under mild conditions (room temperature, 12 hours) achieve moderate yields (~60–70%) , whereas ANRORC reactions require precise stoichiometry for optimal results .

Biological Activity

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridinium ring substituted with an amino group and a dinitrophenyl moiety. Its chemical formula is C10_{10}H9_{9}ClN4_{4}O4_{4}, with a CAS number of 4597-57-3. The presence of both amino and nitro groups suggests potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Antimicrobial Properties

Research has indicated that this compound displays significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values varied depending on the organism tested, indicating a broad spectrum of activity.

Organism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance, it was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound could induce apoptosis in these cells through the activation of caspase pathways.

Cell Line IC50_{50} (µM)
MCF-715
A54920

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its potential as a novel antimicrobial agent capable of overcoming resistance in certain strains .
  • Anticancer Research : Another research article highlighted the compound's ability to inhibit cell growth in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with the compound led to significant cell death in targeted cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(2,4-dinitrophenyl)pyridinium chloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyridinium derivatives often involves nucleophilic substitution or condensation reactions. For example, refluxing precursors in ethanol with catalytic HCl (e.g., 12-hour reflux at 60–80°C) can yield the target compound . To optimize conditions, employ Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst concentration) and identify significant factors via ANOVA. Statistical methods minimize experimental runs while maximizing data robustness, as demonstrated in chemical reaction optimization studies .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm protonation sites (e.g., aromatic nitrogen protonation in pyridinium salts) and substituent positions .
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., chloride ion interactions with amino groups) to validate crystal packing .
  • HPLC-MS : Assess purity and detect byproducts, especially nitro-reduction intermediates common in dinitrophenyl derivatives .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl vapors) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive catalysts .
  • Emergency Procedures : For spills, neutralize acids with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For example, simulate the energy profile of nitro-group reduction or pyridinium ring formation. Pair these with reaction path sampling (e.g., Nudged Elastic Band method) to identify low-energy pathways, reducing trial-and-error experimentation . Validate predictions with in situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How do solvent polarity and counterion effects influence the compound’s stability in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies:

  • Solvent Screening : Test degradation rates in DMSO, water, and ethanol at varying pH (2–12) using UV-Vis spectroscopy to monitor absorbance shifts.
  • Counterion Exchange : Replace chloride with BF₄⁻ or PF₆⁻ to assess hygroscopicity and lattice stability via TGA-DSC .
  • MD Simulations : Model solvation shells to predict aggregation or hydrolysis tendencies .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes or tautomerism.
  • 2D NMR (COSY, NOESY) : Assign cross-peads to distinguish between intramolecular H-bonding and intermolecular interactions (e.g., chloride ion pairing) .
  • Computational NMR : Compare experimental chemical shifts with DFT-calculated values (GIAO method) to validate assignments .

Q. What strategies mitigate side reactions during functionalization of the dinitrophenyl group?

Methodological Answer:

  • Protective Groups : Temporarily reduce nitro groups to amines using H₂/Pd-C, perform functionalization, then re-oxidize with NaNO₂/HCl .
  • Microwave-Assisted Synthesis : Reduce reaction times to minimize undesired nitro reduction or ring-opening side reactions .
  • In Situ Monitoring : Use flow chemistry with inline UV/Vis detectors to terminate reactions at optimal conversion .

Data Analysis and Experimental Design

Q. How can researchers design experiments to investigate the compound’s photodegradation under environmental conditions?

Methodological Answer:

  • DoE Framework : Vary light intensity (UV vs. visible), oxygen levels, and pH in a factorial design.
  • LC-MS/MS : Identify degradation products (e.g., nitro-to-amine reduction) and propose pathways .
  • Kinetic Modeling : Fit degradation data to pseudo-first-order or Langmuir-Hinshelwood models to predict environmental persistence .

Q. What advanced techniques elucidate electronic interactions between the dinitrophenyl and pyridinium moieties?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of nitro groups.
  • TD-DFT Calculations : Simulate UV-Vis spectra to assign charge-transfer transitions .
  • EPR Spectroscopy : Detect radical intermediates during photoreduction or electrochemical processes .

Contradiction Management

Q. How to address discrepancies in reported synthetic yields across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate procedures with strict control of humidity, oxygen levels, and reagent purity.
  • Meta-Analysis : Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst loadings across literature to identify critical variables .
  • Machine Learning : Train models on published datasets to predict optimal conditions for new derivatives .

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